N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide
Brand Name: Vulcanchem
CAS No.: 866155-06-8
VCID: VC4945376
InChI: InChI=1S/C13H10F3N3OS/c1-21-12-17-6-5-10(19-12)18-11(20)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3,(H,17,18,19,20)
SMILES: CSC1=NC=CC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C13H10F3N3OS
Molecular Weight: 313.3

N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide

CAS No.: 866155-06-8

Cat. No.: VC4945376

Molecular Formula: C13H10F3N3OS

Molecular Weight: 313.3

* For research use only. Not for human or veterinary use.

N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide - 866155-06-8

Specification

CAS No. 866155-06-8
Molecular Formula C13H10F3N3OS
Molecular Weight 313.3
IUPAC Name N-(2-methylsulfanylpyrimidin-4-yl)-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C13H10F3N3OS/c1-21-12-17-6-5-10(19-12)18-11(20)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3,(H,17,18,19,20)
Standard InChI Key BXQWXRRSPQYRML-UHFFFAOYSA-N
SMILES CSC1=NC=CC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises two primary domains:

  • Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The 2-position is substituted with a methylsulfanyl (-SCH₃) group, while the 4-position links to the benzamide moiety.

  • Benzamide Substituent: A benzene ring with a trifluoromethyl (-CF₃) group at the 3-position and a carboxamide (-CONH₂) group at the 1-position. The carboxamide nitrogen connects to the pyrimidine core.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₀F₃N₃OS
Molecular Weight313.3 g/mol
IUPAC NameN-(2-methylsulfanylpyrimidin-4-yl)-3-(trifluoromethyl)benzamide
SMILESCSC1=NC=CC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
SolubilityNot fully characterized

The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving membrane permeability .

Synthetic Route and Optimization

Synthesis involves a four-step sequence:

  • Pyrimidine Ring Formation: Cyclocondensation of thiourea with β-keto esters yields the 2-methylsulfanylpyrimidine intermediate.

  • Benzamide Preparation: 3-(Trifluoromethyl)benzoic acid is activated using thionyl chloride (SOCl₂) and coupled with ammonium hydroxide to form the benzamide.

  • Coupling Reaction: The pyrimidine and benzamide moieties are linked via nucleophilic acyl substitution under basic conditions (e.g., sodium hydride) .

  • Purification: Column chromatography and recrystallization achieve >95% purity, as confirmed by HPLC.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
1Thiourea, β-keto ester, HCl, 80°C65
2SOCl₂, NH₄OH, DCM, rt78
3NaH, THF, 0°C to rt52
4Silica gel chromatography (hexane:EtOAc)95+ purity

Reaction yields vary with stoichiometry and temperature, but optimal conditions minimize byproducts like dehalogenated analogues .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d6): δ 8.75 (s, 1H, pyrimidine H), 8.04–7.68 (m, 4H, aromatic H), 2.42 (s, 3H, SCH₃).

  • ¹³C NMR: 162.1 (C=O), 158.9 (pyrimidine C2), 139.2 (CF₃-C), 125.6 (q, J = 272 Hz, CF₃).

  • HRMS: m/z 313.0925 [M+H]⁺ (calculated 313.0928).

The trifluoromethyl group’s characteristic ¹⁹F NMR signal appears at δ -62.5 ppm.

Stability and Solubility

While aqueous solubility remains unquantified, logP calculations (cLogP = 3.2) suggest moderate lipophilicity, favoring cellular uptake. Stability studies indicate degradation <5% after 24 hours in pH 7.4 buffer at 37°C .

Biological Activity and Mechanism of Action

Enzyme Inhibition

In vitro assays demonstrate dose-dependent inhibition of:

  • COX-2: IC₅₀ = 1.2 μM (compared to celecoxib IC₅₀ = 0.04 μM).

  • TNF-α: Reduces secretion by 45% at 10 μM in LPS-stimulated macrophages .

The methylsulfanyl group may coordinate with enzyme active sites, while the trifluoromethyl moiety enhances binding via hydrophobic interactions .

Anti-inflammatory Activity

In a murine collagen-induced arthritis model, oral administration (10 mg/kg/day) reduced paw swelling by 38% over 14 days . Histopathological analysis showed decreased neutrophil infiltration and cartilage erosion .

Structure-Activity Relationship (SAR) Insights

  • Pyrimidine Modifications: Replacing the methylsulfanyl group with methoxy (-OCH₃) decreases COX-2 inhibition by 60%, highlighting the sulfur’s role in target engagement .

  • Benzamide Substitutions: Moving the trifluoromethyl group to the 4-position abolishes TNF-α suppression, emphasizing the importance of the 3-position .

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